N-dodecanoyl-L-Homoserine lactone
Description
Overview of N-Acyl Homoserine Lactones (AHLs) as Bacterial Autoinducers
N-Acyl Homoserine Lactones (AHLs) represent a major class of signaling molecules primarily utilized by Gram-negative bacteria for quorum sensing. wikipedia.orgmdpi.com These molecules, often referred to as autoinducers, enable bacteria to monitor their population density and collectively regulate gene expression. wikipedia.orgpjoes.com The general structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (typically from 4 to 14 carbons) and modification (e.g., with a 3-oxo or 3-hydroxyl group). mdpi.commbl.or.kr This structural variability allows for specificity in signaling within different bacterial species.
AHLs are synthesized within the bacterial cell by enzymes belonging to the LuxI family. mbl.or.kr As the bacterial population grows, the concentration of these secreted AHLs in the surrounding environment increases. pjoes.com Once a certain threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate intracellular receptors, which are typically transcriptional regulators from the LuxR family. mbl.or.kr This binding event activates the LuxR-type protein, which then modulates the transcription of specific target genes. wikipedia.orgmbl.or.kr This coordinated gene expression allows bacteria to engage in collective behaviors such as biofilm formation, virulence factor production, bioluminescence, and the synthesis of exopolysaccharides. wikipedia.orgmdpi.com More than 50 species of Gram-negative bacteria, including several significant pathogens, are known to use AHLs for cell-to-cell communication. wikipedia.orgmdpi.com
N-dodecanoyl-L-Homoserine Lactone (C12-HSL) as a Key Quorum Sensing Signal
This compound, commonly abbreviated as C12-HSL, is a prominent member of the AHL family, distinguished by its 12-carbon acyl side chain. nih.gov It functions as a key quorum sensing signal for a variety of bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. medchemexpress.commdpi.com In P. aeruginosa, C12-HSL is part of a hierarchical quorum-sensing system and is synthesized by the LasI synthase. nih.gov
The accumulation of C12-HSL triggers the activation of its cognate receptor, LasR, a transcriptional regulator. nih.govbiorxiv.org The C12-HSL/LasR complex then controls the expression of a large number of genes, many of which are associated with virulence and biofilm formation. medchemexpress.comnih.gov For instance, in Salmonella enterica, the presence of C12-HSL has been shown to enhance biofilm formation under anaerobic conditions. researchgate.net Similarly, in Acinetobacter nosocomialis, C12-HSL is considered a prominent QS molecule that significantly influences biofilm formation and motility. koreamed.org It has been observed to induce the highest expression of genes related to these phenotypes compared to other AHLs. koreamed.org
It is important to differentiate this compound from a closely related molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL). nih.govchemodex.com While both are produced by P. aeruginosa, they are synthesized at different stages of biofilm development and can have distinct effects on cellular processes. chemodex.com
Historical Context and Research Trajectory of C12-HSL Studies
The study of quorum sensing began with the discovery of bioluminescence regulation in the marine bacterium Vibrio fischeri (now known as Photobacterium fischeri), which led to the identification of the first AHL, N-(3-oxohexanoyl)-homoserine lactone. wikipedia.orgmbl.or.kr This foundational work paved the way for the discovery of a wide array of AHL molecules, including C12-HSL, in numerous other bacteria.
Research on C12-HSL has been closely linked to the study of Pseudomonas aeruginosa and its role in opportunistic infections. The identification of the LasI/LasR system in P. aeruginosa as a key regulator of virulence was a significant milestone. nih.govfrontiersin.org Subsequent research has focused on elucidating the vast network of genes regulated by the C12-HSL/LasR complex and its impact on bacterial pathogenesis.
More recent research has explored the broader ecological and inter-kingdom signaling roles of C12-HSL. Studies have shown that C12-HSL can influence the behavior of other bacterial species and even interact with eukaryotic host cells. wikipedia.orgchemodex.com For example, it has been found to activate certain signaling pathways in human cells. chemodex.com The ongoing investigation into C12-HSL continues to reveal its complex and multifaceted role in microbial communities and host-pathogen interactions, making it a key target for the development of anti-virulence strategies that disrupt bacterial communication. medchemexpress.comabmole.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299632 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137173-46-7 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of C12 Hsl Mediated Quorum Sensing in Gram Negative Bacteria
Biosynthesis of C12-HSL
N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. Its production is a carefully orchestrated enzymatic process that is integral to the regulation of bacterial group behaviors.
Enzymatic Production of C12-HSL by LuxI-Type Synthases (e.g., LasI)
The synthesis of C12-HSL is primarily catalyzed by a family of enzymes known as LuxI-type synthases. mdpi.comosti.gov In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the synthase responsible for producing a derivative of C12-HSL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is LasI. nih.govnih.gov These synthases are central to the quorum-sensing circuitry, as their activity dictates the availability of the signaling molecule that triggers the cascade.
The general mechanism of LuxI-type synthases involves a two-step reaction. pnas.org The enzyme first facilitates the transfer of an acyl group from a donor molecule to S-adenosyl-L-methionine (SAM). pnas.orgucsf.edu This is followed by an intramolecular lactonization reaction, which results in the formation of the N-acyl-homoserine lactone (AHL) and the release of 5'-methylthioadenosine (MTA). ucsf.edu The activity of these synthases is often subject to positive feedback loops; for instance, the C12-HSL-receptor complex can enhance the expression of the lasI gene, leading to an amplification of the signal. nih.govasm.org
Substrate Specificity and Metabolic Precursors in C12-HSL Synthesis
The production of the diverse range of AHL signaling molecules observed in bacteria is a direct consequence of the substrate specificity of the LuxI-type synthases. osti.govpnas.org These enzymes exhibit selectivity for both the acyl-group donor and the acyl chain length. pnas.orgboisestate.edu The primary metabolic precursors for C12-HSL synthesis are S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and an activated dodecanoyl (C12) fatty acid. pnas.orgnih.gov
The acyl group is typically derived from the cellular fatty acid biosynthesis pathway and is presented to the synthase as either an acyl-acyl carrier protein (acyl-ACP) or, in some cases, an acyl-coenzyme A (acyl-CoA). boisestate.edunih.gov The specificity for the acyl donor is a key determinant of the final AHL product. For example, LasI in P. aeruginosa preferentially utilizes a C12 acyl group to synthesize 3-oxo-C12-HSL. mdpi.compnas.org The structural basis for this specificity lies within the active site of the synthase, where specific amino acid residues accommodate the acyl chain of a particular length and modification. nih.gov
Table 1: Key Components in the Biosynthesis of C12-HSL
| Component | Role | Source |
|---|---|---|
| Enzyme | ||
| LuxI-type Synthases (e.g., LasI) | Catalyzes the synthesis of N-acyl-homoserine lactones. | mdpi.comosti.gov |
| Substrates | ||
| S-adenosyl-L-methionine (SAM) | Donates the homoserine lactone moiety. | pnas.orgnih.gov |
| Acyl-acyl carrier protein (acyl-ACP) or Acyl-coenzyme A (acyl-CoA) | Donates the C12 acyl chain. | boisestate.edunih.gov |
C12-HSL Signal Transduction and Regulatory Cascades
Once synthesized and accumulated to a threshold concentration, C12-HSL initiates a signal transduction cascade that culminates in the coordinated expression of a suite of target genes. This process is mediated by a cognate receptor protein that recognizes and binds to C12-HSL, triggering a series of molecular events.
Interaction of C12-HSL with LuxR-Type Transcriptional Regulators (e.g., LasR)
The intracellular receptors for C12-HSL are members of the LuxR family of transcriptional regulators. mdpi.comosti.gov In P. aeruginosa, the cognate receptor for 3-oxo-C12-HSL is LasR. nih.govnih.gov This protein typically exists in an inactive state in the absence of its ligand. The binding of C12-HSL to the N-terminal ligand-binding domain of the LuxR-type regulator is a highly specific interaction that induces a conformational change in the protein. nih.govresearchgate.net This interaction is crucial for the activation of the regulator and its subsequent function. researchgate.net Studies have shown that LasR binds to 3-oxo-C12-HSL with high affinity. pnas.org
Conformational Changes and DNA Binding of C12-HSL-Receptor Complexes
The binding of C12-HSL to its LuxR-type receptor induces a significant conformational change in the protein, which is essential for its activation. researchgate.net This change facilitates the dimerization of the receptor, a critical step for its DNA-binding activity. nih.gov The C-terminal domain of the LuxR-type protein contains a helix-turn-helix (HTH) DNA-binding motif. ebi.ac.uk The ligand-induced conformational change exposes this domain, allowing the dimerized receptor-ligand complex to recognize and bind to specific DNA sequences known as lux boxes, which are typically 20-nucleotide palindromic sequences located in the promoter regions of target genes. nih.gov The stability of the LasR-3-oxo-C12-HSL complex can be influenced by the presence of a DNA template. pnas.org
Transcriptional Regulation of Downstream Target Genes by C12-HSL
The binding of the C12-HSL-receptor complex to the lux box elements in the promoter regions of target genes initiates the transcriptional regulation of these genes. nih.govnih.gov This complex typically functions as a transcriptional activator, recruiting RNA polymerase to the promoter and enhancing gene expression. nih.gov The suite of genes regulated by the C12-HSL quorum sensing system is extensive and includes those involved in virulence factor production, biofilm formation, and secondary metabolism. nih.govfrontiersin.org For instance, in P. aeruginosa, the LasR/3-oxo-C12-HSL complex directly or indirectly regulates the expression of a significant portion of the genome. nih.gov The activation of the LasR regulator also leads to the upregulation of the rhl quorum sensing system, demonstrating a hierarchical regulatory cascade. nih.gov
Table 2: Key Interactions in C12-HSL Signal Transduction
| Interacting Molecules | Event | Outcome | Source |
|---|---|---|---|
| C12-HSL and LuxR-type regulator (e.g., LasR) | Ligand binding to the N-terminal domain. | Conformational change and activation of the regulator. | nih.govresearchgate.net |
| Activated C12-HSL-receptor complex | Dimerization of the complex. | Exposure of the DNA-binding domain. | nih.gov |
| Dimerized C12-HSL-receptor complex and DNA | Binding to lux box sequences in promoter regions. | Recruitment of RNA polymerase and initiation of transcription. | nih.gov |
Genetic Determinants and Regulatory Networks of C12-HSL Mediated Quorum Sensing
This compound (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. This molecule, a type of N-acyl homoserine lactone (AHL), allows bacteria to coordinate gene expression in a cell-density-dependent manner. The molecular mechanisms underpinning C12-HSL-mediated QS are complex, involving intricate genetic determinants and regulatory networks that control a wide array of physiological processes, including virulence and biofilm formation.
Gene Loci and Operons Controlled by C12-HSL Quorum Sensing
In Gram-negative bacteria, the core of the C12-HSL quorum sensing system typically consists of a LuxI-type synthase and a LuxR-type transcriptional regulator. In the model organism for QS, Pseudomonas aeruginosa, these are represented by the LasI synthase and the LasR receptor. LasI synthesizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is the specific autoinducer for this system. nih.govnih.gov As the bacterial population density increases, 3-oxo-C12-HSL accumulates. mdpi.com Upon reaching a threshold concentration, it binds to the cytoplasmic receptor LasR. frontiersin.orgfrontiersin.org This binding event induces dimerization and a conformational change in LasR, enabling the complex to bind to specific DNA sequences known as las-rhl boxes located in the promoter regions of target genes, thereby activating their transcription. mdpi.comacs.org
The LasR/3-oxo-C12-HSL complex directly or indirectly regulates a large number of genes, estimated to be several hundred in P. aeruginosa. oup.com These genes are often organized into operons and are involved in various virulence-related functions. A primary target is the positive feedback loop where the LasR/3-oxo-C12-HSL complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the signal. unc.edu Other key genes and operons controlled by this system include those responsible for the production of secreted virulence factors, biofilm formation, and motility. microbiologyresearch.org For instance, the lasB gene, which encodes for elastase, is a well-characterized target directly activated by the LasR-C12-HSL complex. nih.govnih.gov Additionally, genes involved in the production of alkaline protease, exotoxin A, and factors required for twitching motility are also under the control of the Las system. nih.gov
Table 1: Examples of Genes and Operons Regulated by the C12-HSL (Las) System in P. aeruginosa
| Gene/Operon | Encoded Product/Function | Regulation by LasR/C12-HSL |
| lasI | Autoinducer synthase for 3-oxo-C12-HSL | Positive |
| lasB | Elastase B (protease) | Positive |
| aprA | Alkaline protease | Positive |
| toxA | Exotoxin A | Positive |
| rhlR | Transcriptional regulator of the Rhl system | Positive |
| rhlI | Autoinducer synthase for C4-HSL | Indirectly Positive |
| pqsA-E, pqsH | Biosynthesis of Pseudomonas Quinolone Signal (PQS) | Positive |
| Genes for Type IV pili | Twitching motility | Positive |
Hierarchical Organization of C12-HSL-Mediated Quorum Sensing Systems (e.g., Pseudomonas aeruginosa Las and Rhl systems)
The quorum sensing circuitry in P. aeruginosa is a prime example of a hierarchical regulatory network, with the Las system positioned at the top. nih.govfrontiersin.org This bacterium possesses at least four interconnected QS systems: Las, Rhl, Pseudomonas Quinolone Signal (PQS), and Integrated Quorum Sensing (IQS). acs.orgnih.gov The Las and Rhl systems are both based on AHL signaling molecules but respond to different autoinducers. unc.edu The Las system utilizes 3-oxo-C12-HSL, while the Rhl system uses N-butyryl-L-homoserine lactone (C4-HSL), synthesized by RhlI. nih.govacs.org
The hierarchical nature of this network is established by the regulatory control the Las system exerts over the Rhl system. nih.gov The activated LasR/3-oxo-C12-HSL complex directly binds to the promoter of the rhlR gene, activating the transcription of the RhlR transcriptional regulator. nih.govunc.edu This ensures that the Rhl system is only activated after the Las system has been initiated, creating a cascade of gene expression. researchgate.net The LasR/3-oxo-C12-HSL complex also positively influences the production of the PQS signal, which in turn can induce the expression of rhlI, the synthase for the Rhl system's autoinducer, C4-HSL. researchgate.net This layered control allows for a fine-tuned and temporally ordered expression of different sets of genes. While the Las system typically controls factors needed for initiating an infection, such as proteases, the Rhl system regulates factors involved in later stages, like the production of rhamnolipids for biofilm maturation and pyocyanin (B1662382). nih.govmicrobiologyresearch.org
Some genes can be activated by either system, although the activation is often stronger by their cognate system. nih.govnih.gov For example, the lasB gene is primarily activated by the Las system but can be partially activated by the Rhl system. nih.gov This hierarchical and somewhat redundant organization provides the bacterium with a robust and flexible system to adapt to changing environmental conditions. nih.gov
Cross-Talk and Interplay with Other Bacterial Signaling Pathways
The C12-HSL (Las) quorum sensing system does not operate in isolation; it is deeply integrated with other signaling pathways within the bacterial cell. This cross-talk allows for the integration of multiple environmental and physiological signals to mount a coordinated response.
A significant point of intersection is with the Pseudomonas Quinolone Signal (PQS) system. oup.com The production of PQS is dependent on the Las system; the LasR/C12-HSL complex is required to activate the transcription of the pqs operon, which is responsible for PQS biosynthesis. oup.comresearchgate.net PQS then acts as a signaling molecule itself, regulating a subset of genes, including some that are also controlled by the Las and Rhl systems. oup.com There is a complex regulatory balance where the Las system induces PQS production, while the Rhl system can repress it, with the final output dependent on the ratio of 3-oxo-C12-HSL to C4-HSL. oup.com
Furthermore, another LuxR homolog in P. aeruginosa, QscR, can bind to 3-oxo-C12-HSL and acts as a global repressor that fine-tunes the timing of QS activation. nih.gov QscR can form inactive heterodimers with LasR and RhlR, preventing their activation and thereby delaying the onset of QS-controlled gene expression until a high population density is reached. nih.gov
The C12-HSL system also intersects with stress response pathways. For instance, there is evidence of cross-talk between the master regulator of the general stress response, RpoS, and QS systems. nih.gov RpoS can influence the expression of QS components, and in turn, QS signaling can modulate stress responses, creating a network that integrates population density information with cellular stress status. unc.edunih.gov This intricate web of interactions ensures that the decision to activate widespread gene expression via quorum sensing is made only when conditions are favorable and the population is ready for collective action.
Biological Roles of C12 Hsl in Bacterial Physiology and Pathogenesis
Regulation of Virulence Factors and Pathogenicity
The influence of C12-HSL extends to the control of numerous virulence factors, which are essential for the ability of bacteria to cause disease.
C12-HSL Control of Exoproducts and Toxins
C12-HSL, in conjunction with its cognate receptor LasR in Pseudomonas aeruginosa, is a master regulator of a wide array of exoproducts and toxins that contribute to the bacterium's pathogenicity. mdpi.comnih.gov The production of virulence factors such as elastase, proteases, and pyocyanin (B1662382) is significantly influenced by the C12-HSL-mediated QS system. researchgate.netoup.com
Proteases and Elastase: The C12-HSL/LasR complex directly activates the transcription of genes encoding for proteases and elastase (LasB). mdpi.comnih.gov These enzymes degrade host tissues, facilitating bacterial invasion and providing nutrients for growth. Studies have shown a significant correlation between the levels of C12-HSL and the production of elastase and proteases in clinical isolates of P. aeruginosa. researchgate.net The overexpression of a gene called rsmA, which negatively affects C12-HSL synthesis, leads to a marked reduction in protease and elastase activity. asm.org
Pyocyanin: This blue-green pigment is a redox-active toxin that generates reactive oxygen species, causing oxidative stress and damage to host cells. While the regulation of pyocyanin is complex and also involves the RhlI/RhlR system, the LasI/LasR system, which produces and responds to C12-HSL, plays a hierarchical role in its control. mdpi.comnih.gov However, some studies have noted that high levels of pyocyanin can be produced independently of the levels of C12-HSL. researchgate.net
Table 1: C12-HSL Regulated Exoproducts and Toxins in P. aeruginosa
| Exoproduct/Toxin | Gene(s) | Function in Pathogenesis | C12-HSL Regulation |
|---|---|---|---|
| Elastase | lasB | Tissue degradation, invasion | Positive |
| Protease | lasA | Tissue degradation | Positive |
Impact on Bacterial Motility and Secretion Systems
C12-HSL also exerts control over bacterial motility and the function of secretion systems, which are critical for virulence.
Bacterial Motility: The influence of C12-HSL on motility can vary between bacterial species. In Acinetobacter nosocomialis, exogenous C12-HSL was found to restore motility in a mutant lacking the ability to produce its own AHLs. koreamed.org It was also observed to have the most significant stimulatory effect on motility compared to other AHLs. koreamed.org In contrast, studies on Salmonella Enteritidis under anaerobic conditions showed that C12-HSL did not alter swarming or twitching motility. ufv.brresearchgate.net In P. aeruginosa, the QS system, including C12-HSL, is known to influence twitching motility. nih.gov
Secretion Systems: The C12-HSL-dependent QS system regulates the expression of genes associated with secretion systems, which are molecular machines that deliver virulence factors into host cells. frontiersin.orgnih.gov In P. aeruginosa, the Las system, governed by C12-HSL, is known to influence the Xcp secretion pathway (a type II secretion system). nih.gov The Type III Secretion System (T3SS), a key virulence determinant in many Gram-negative bacteria, is also under the regulatory control of the QS network. researchgate.net
Biofilm Formation and Development
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). C12-HSL is a key player in the regulation of biofilm formation and maturation.
C12-HSL Influence on Biofilm Architecture and Maturation
C12-HSL has a profound impact on the development of robust and mature biofilms. In Acinetobacter nosocomialis, the addition of exogenous C12-HSL significantly enhanced biofilm formation, restoring it to wild-type levels in a mutant deficient in AHL synthesis. koreamed.org Similarly, in Salmonella Enteritidis, C12-HSL was shown to promote biofilm formation under anaerobic conditions. researchgate.netnih.govsci-hub.se The molecule appears to be crucial for the development of the complex, three-dimensional architecture characteristic of mature biofilms. mdpi.com Studies on marine biofilms have also indicated that C12-HSL can significantly alter the taxonomic composition of the biofilm community. frontiersin.org
Table 2: Effect of C12-HSL on Biofilm Formation in Different Bacteria
| Bacterial Species | Effect of C12-HSL on Biofilm Formation | Reference |
|---|---|---|
| Acinetobacter nosocomialis | Enhanced biofilm formation | koreamed.org |
| Salmonella Enteritidis | Promoted biofilm formation under anaerobic conditions | researchgate.netnih.govsci-hub.se |
| Pseudomonas aeruginosa | Essential for biofilm maturation | nih.gov |
Molecular Mechanisms Underlying C12-HSL-Mediated Biofilm Regulation
The regulatory effects of C12-HSL on biofilm formation are mediated through complex genetic circuits. In P. aeruginosa, the Las system, which utilizes C12-HSL, is hierarchically positioned at the top of the QS cascade and influences other QS systems like Rhl and PQS. nih.gov The C12-HSL/LasR complex directly and indirectly regulates the expression of genes involved in the production of EPS components, such as Pel and Psl polysaccharides, which are essential for the biofilm matrix. nih.gov
In Salmonella Enteritidis, C12-HSL has been shown to increase the expression of the adrA gene, which is involved in the synthesis of cellulose, a key component of the biofilm matrix. nih.gov The molecule also up-regulates other genes implicated in biofilm formation, including glgC, fliF, lpfA, and fimF. plos.org In Acinetobacter nosocomialis, C12-HSL was found to increase the expression of biofilm-related genes such as csuC and csuD. koreamed.org
Adaptation to Environmental Conditions
C12-HSL plays a role in helping bacteria adapt to changing and often harsh environmental conditions. The QS system allows bacteria to mount a coordinated response to stressors. In P. aeruginosa, the QS systems are central to its pathogenicity and its ability to thrive in diverse environments. nih.gov The production of C12-HSL and the subsequent activation of the QS cascade can be influenced by environmental factors such as nutrient availability and the presence of host-derived signals. microbiologyresearch.org For instance, the expression of lasI, the gene responsible for C12-HSL synthesis, can be modulated by the growth conditions. asm.org Furthermore, C12-HSL has been shown to alter the fatty acid and protein profiles of Salmonella in anaerobic conditions, suggesting a role in metabolic adaptation. plos.org The presence of C12-HSL can also increase the abundance of proteins related to oxidative stress resistance, potentially enhancing bacterial survival in hostile environments. researchgate.net
C12-HSL Involvement in Bacterial Stress Resistance (e.g., Oxidative Stress)
Bacteria frequently encounter stressful conditions, including oxidative stress, which can cause significant cellular damage. C12-HSL has been demonstrated to play a crucial role in enhancing bacterial resistance to such challenges. In Salmonella enterica, a bacterium that does not produce AHLs but can detect them via the SdiA protein, exposure to C12-HSL has been shown to bolster its defenses against oxidative stress. nih.govplos.org This enhanced resistance is, in part, due to the increased abundance of proteins related to the oxidation-reduction process. nih.gov
A study on Salmonella Enteritidis PT4 578 revealed that the presence of C12-HSL led to an increase in the levels of free cellular thiol, suggesting a greater capacity to counteract oxidative damage. nih.gov Furthermore, several proteins involved in the oxidative stress response were found to be more abundant in the presence of C12-HSL. nih.gov For instance, the NfsB protein abundance was consistently increased, which may suggest an altered sensitivity to certain compounds or a degree of toxicity presented by the AHL itself. nih.govsemanticscholar.org In Pseudomonas aeruginosa, the quorum sensing system, which utilizes C12-HSL, is linked to the regulation of genes such as katA (catalase) and sodA (superoxide dismutase), both of which are critical for detoxifying reactive oxygen species.
The table below summarizes the key proteins in Salmonella Enteritidis PT4 578 that are influenced by C12-HSL and their role in stress resistance.
| Protein | Function/Role in Stress Resistance | Effect of C12-HSL |
| Tpx | Thiol peroxidase | Increased abundance |
| AhpC | Alkyl hydroperoxide reductase C | Increased abundance |
| NfsB | Nitroreductase B | Increased abundance |
| TrxA | Thioredoxin | Increased abundance |
| Dps | DNA-binding protein from starved cells | Expression is increased by AHLs in some bacteria, protecting DNA from oxidative damage. |
This table is based on findings from studies on Salmonella Enteritidis, illustrating the molecular basis of C12-HSL-mediated stress resistance. nih.govplos.org
Role in Nutrient Acquisition and Metabolic Shifts
Metabolomic analyses have further revealed that C12-HSL can perturb a range of metabolic pathways in Salmonella, including those for glycerolipids, purines, and amino acids. nih.gov The expression of genes associated with nucleoside degradation was also found to be increased, supporting the idea of a metabolic shift towards the pentose (B10789219) phosphate (B84403) pathway to sustain growth under conditions of reduced glucose consumption. nih.gov
The following table highlights the metabolic processes and pathways in Salmonella that are influenced by C12-HSL.
| Metabolic Pathway/Process | Observed Effect in the Presence of C12-HSL | Implication |
| Glucose Uptake | Decreased in early growth phases. nih.gov | Metabolic optimization and efficient resource utilization. nih.gov |
| Glycerolipid Metabolism | Perturbation in metabolite abundance. nih.gov | Alteration of membrane composition and signaling. |
| Purine Metabolism | Perturbation in metabolite abundance. nih.gov | Changes in nucleic acid synthesis and energy metabolism. |
| Amino Acid Metabolism | Perturbation in metabolite abundance. nih.gov | Adjustment of protein synthesis and cellular functions. |
| Aminoacyl-tRNA Biosynthesis | Perturbation in metabolite abundance. nih.gov | Regulation of protein translation. |
This table summarizes the metabolic shifts observed in Salmonella upon exposure to C12-HSL, indicating a strategic reallocation of resources.
Inter Kingdom Communication: C12 Hsl Interactions with Eukaryotic Host Systems
Modulation of Host Immune Responses
C12-HSL has been shown to be a potent modulator of the host's immune response, capable of both activating and suppressing various facets of the innate and adaptive immune systems. This dual activity allows invading bacteria to manipulate the host's defenses to their advantage.
Activation of Innate Immune Pathways (e.g., NF-κB Signaling)
N-dodecanoyl-L-homoserine lactone can trigger pro-inflammatory responses in host cells by activating key signaling pathways. frontiersin.org One of the most critical of these is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. frontiersin.orgnih.gov The activation of NF-κB is a central event in the initiation of inflammation and the immune response. In human epithelial and fibroblast cells, C12-HSL has been observed to induce NF-κB activation through the phosphorylation of ERK/MARK. frontiersin.org This activation leads to the transcription of a wide array of pro-inflammatory genes. Interestingly, while C12-HSL activates NF-κB in certain cell types, it can also selectively disrupt this pathway in activated macrophages. frontiersin.org This complex and context-dependent regulation of NF-κB highlights the sophisticated interplay between the bacterial signal and the host's cellular machinery.
Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-8, IL-10)
The immunomodulatory effects of C12-HSL are clearly demonstrated by its ability to regulate the expression of various cytokines, which are the signaling proteins of the immune system. C12-HSL has been shown to influence the production of both pro-inflammatory and anti-inflammatory cytokines.
Pro-inflammatory Cytokines: In RAW 264.7 macrophages, C12-HSL can increase the expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8). caymanchem.com Similarly, in human lung fibroblasts and epithelial cells, it stimulates the production of IL-8. caymanchem.com However, in other contexts, such as in stimulated macrophages, C12-HSL has been found to down-regulate the production of TNF-α. nih.govnih.gov
Anti-inflammatory Cytokines: A significant finding is the ability of C12-HSL to amplify the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This enhancement of an anti-inflammatory response, coupled with the suppression of pro-inflammatory cytokines in certain scenarios, suggests a mechanism by which bacteria can dampen the host immune response to facilitate chronic infections. nih.gov
Effects on Specific Immune Cell Functions (e.g., Macrophage Activation, Neutrophil Chemotaxis, Mast Cell Degranulation)
Beyond cytokine regulation, C12-HSL directly impacts the function of key immune cells:
Macrophage Activation: C12-HSL can directly influence macrophage behavior. At concentrations above 12 μM, it has been shown to directly inhibit macrophage activation and can even induce apoptosis in bone marrow-derived macrophages. nih.gov This pro-apoptotic effect can weaken the host's first line of defense. nih.gov
Neutrophil Chemotaxis: Neutrophils are crucial for combating bacterial infections, and their migration to the site of infection is a critical step. uky.eduresearchgate.net N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), a closely related molecule, has been found to be a potent chemoattractant for human polymorphonuclear neutrophils (PMN) in vitro. nih.govnih.gov This suggests that bacteria may use this signal to attract neutrophils to the site of a developing biofilm, potentially as an early defense mechanism by the host. nih.govnih.gov However, the non-oxo form, C12-HSL, did not induce chemotaxis in the same study, indicating a high degree of structural specificity for this interaction. nih.gov
Mast Cell Degranulation: Mast cells are important players in allergic inflammation and host defense. pnas.org Both N-3-oxo-dodecanoyl-l-homoserine lactone and this compound have been found to inhibit the degranulation and release of inflammatory mediators from primary murine mast cells. researchgate.netmybiosource.com This suppressive action on mast cells may contribute to the ability of bacteria like Pseudomonas aeruginosa to evade the host's immune defenses. researchgate.net
Impact on Host Cellular Physiology
The influence of C12-HSL extends beyond the immune system, affecting fundamental cellular processes within the host, particularly mitochondrial function.
Influence on Mitochondrial Dynamics and Bioenergetics
Mitochondria are not only the powerhouses of the cell but are also central to cellular signaling and apoptosis. C12-HSL has been shown to significantly impact mitochondrial networks, affecting their structure and energy production. nih.govresearchgate.net
One of the striking effects of N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) is the induction of mitochondrial fragmentation. nih.gov This process involves a shift in the balance of mitochondrial fusion and fission, leading to smaller, more numerous mitochondria. physiology.org This fragmentation is often a sign of cellular stress and can precede apoptosis. nih.gov Studies using transmission electron microscopy have revealed that exposure to 3O-C12-HSL leads to the disruption of the inner mitochondrial membrane and the cristae, the folds where cellular respiration occurs. nih.gov This ultrastructural damage is a key factor in the subsequent impairment of mitochondrial function.
Alterations in Cellular Respiration and Mitochondrial Membrane Potential
This compound (C12-HSL) has been shown to significantly impact the bioenergetics of host cells by altering mitochondrial respiration and membrane potential. nih.govresearchgate.net Studies have demonstrated that C12-HSL impairs mitochondrial respiration in a dose-dependent manner in both fibroblasts and intestinal epithelial cells. nih.gov Specifically, it targets several key parameters of mitochondrial respiration. nih.gov This impairment is accompanied by a decrease in the mitochondrial membrane potential (MMP), which is a critical driver for ATP synthesis. nih.gov The disruption of MMP is a key indicator of compromised mitochondrial function. nih.govnih.gov For instance, in intestinal epithelial cells, C12-HSL treatment leads to a noticeable decrease in MMP, visualized through sensors that exhibit potential-dependent accumulation in the mitochondria. nih.gov Furthermore, C12-HSL has been observed to downregulate the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a key regulator of mitochondrial biogenesis and cellular respiration. mdpi.com Overexpression of PGC-1α has been shown to partially rescue the C12-HSL-induced inhibition of cellular respiration. mdpi.com
Changes in Mitochondrial Proteome and Stress Response Pathways
The influence of this compound (C12-HSL) extends to the mitochondrial proteome, inducing significant and cell-type-specific alterations. nih.govfrontiersin.org Quantitative mass spectrometry has revealed that C12-HSL affects mitochondrial proteins across various functional groups, including those involved in structural organization, the electron transport chain, and stress responses. nih.govresearchgate.net
In fibroblasts, C12-HSL treatment leads to changes in proteins such as ADP/ATP translocase 2, DnaJ, metaxin-2, prohibitin, and thioredoxin-dependent peroxide reductase. frontiersin.org In intestinal epithelial cells, C12-HSL perturbs the expression of mitochondrial proteins associated with lipid metabolism and heme binding, like prostaglandin (B15479496) E synthase 2 and cytochrome c1 heme protein. frontiersin.org
A notable effect of C12-HSL is the induction of mitochondrial network fragmentation and the disruption of cristae and inner membrane ultrastructure. nih.govresearchgate.net This is accompanied by the differential expression of proteins involved in the cell's defense and stress response. frontiersin.org For example, C12-HSL can induce an endoplasmic reticulum (ER) stress response, although this pathway appears to be independent of C12-HSL-induced apoptosis. frontiersin.org
Effects on Host Cell Cycle and Metabolism (e.g., Human Keratinocyte Cells)
This compound (C12-HSL) has been demonstrated to alter the cell cycle and metabolism of human keratinocyte cells (HaCaT). caltagmedsystems.co.ukcaymanchem.comnetascientific.com This modulation of fundamental cellular processes highlights the broad impact of this bacterial signaling molecule on host cell biology.
Modulation of Host Cell Volume, Morphology, and Aquaporin Expression in Macrophages
N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), a closely related molecule, has been shown to modulate the physical characteristics and protein expression of host immune cells, specifically macrophages. diva-portal.orgnih.gov Treatment with 3O-C12-HSL leads to an increase in macrophage cell volume and area, along with fluctuations in cell shape. diva-portal.orgnih.gov
These morphological changes are linked to the upregulation of aquaporin 9 (AQP9), the predominant water channel in macrophages. diva-portal.orgnih.gov 3O-C12-HSL enhances the expression of AQP9 at both the mRNA and protein levels. diva-portal.orgresearchgate.net This increased expression is accompanied by a redistribution of AQP9 to the leading and trailing edges of the macrophages, which is thought to facilitate the changes in cell volume and shape through water fluxes across the cell membrane. diva-portal.orgdiva-portal.org These alterations may impact the ability of macrophages to effectively combat bacterial infections. diva-portal.orgnih.gov
Table 1: Effects of N-3-oxo-dodecanoyl-L-homoserine lactone on Macrophages
| Parameter | Effect | Reference |
| Cell Volume | Enhanced | diva-portal.org |
| Cell Area | Enhanced | diva-portal.org |
| Cell Shape | Induced fluctuations and protrusions | diva-portal.org |
| AQP9 mRNA Expression | Upregulated | diva-portal.org |
| AQP9 Protein Expression | Upregulated | diva-portal.org |
| AQP9 Distribution | Redistributed to leading and trailing regions | diva-portal.org |
C12-HSL in Plant-Microbe Interactions
The influence of N-acyl-homoserine lactones (AHLs), including C12-HSL, extends beyond the animal kingdom to mediate interactions between bacteria and plants. mdpi.com Plants have evolved mechanisms to perceive these bacterial signals, leading to a range of physiological responses. nih.gov
Induction of Systemic Resistance in Plants
Long-chain AHLs, such as this compound (C12-HSL) and N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), have been shown to induce systemic resistance in various plant species. researchgate.nettandfonline.comoup.com This phenomenon, often referred to as AHL-priming, enhances the plant's defense response against a broad range of pathogens, including biotrophic and hemibiotrophic fungi and bacteria. nih.govresearchgate.net
For instance, root treatment of Arabidopsis with oxo-C14-HSL has been shown to increase resistance to the fungal pathogen Golovinomyces orontii and the bacterial pathogen Pseudomonas syringae pv tomato DC3000. nih.gov Similarly, C12-HSL has been implicated in inducing systemic resistance in different crops. researchgate.net The mechanism underlying AHL-induced resistance is thought to involve the activation of plant defense signaling pathways, including those mediated by salicylic (B10762653) acid and oxylipins. researchgate.netfrontiersin.org
Priming of Plant Defense Responses via Phytohormone Pathways (e.g., Jasmonate Metabolism)
This compound (C12-HSL) and other long-chain N-acyl-homoserine lactones (AHLs) have been identified as significant molecules in priming plant defense mechanisms, often by modulating phytohormone signaling pathways, particularly the jasmonate (JA) pathway. oup.comoup.com Priming is a process where a plant, after an initial stimulus, can respond more quickly and robustly to a subsequent stress, such as pathogen attack.
Research in Arabidopsis thaliana has demonstrated that treatment with N-3-oxo-dodecanoyl-L-homoserine lactone (oxo-C12-HSL) leads to an increase in the content of jasmonic acid (JA) and its precursor, cis-12-oxophytodienoic acid (cis-OPDA). oup.comresearchgate.netnih.gov This elevation of jasmonates is a key indicator of the activation of a defense-ready state. For instance, in plants primed with oxo-C12-HSL, the levels of JA and a derivative, OH-JA-Ile, were observed to be higher. oup.com
Interestingly, the response to a single AHL molecule can differ from the response to a mixture of AHLs. While individual long-chain AHLs like oxo-C12-HSL can increase JA levels, a mixture of several AHLs may not have the same effect on hormone concentrations before a secondary stressor is introduced. oup.comoup.com However, after a challenge with a pathogen-associated molecular pattern (PAMP) like flg22, plants primed with an AHL mix showed a significant decrease in the content of the JA catabolite, COOH-JA-Ile, suggesting that the metabolic flux of jasmonates is crucial for the primed defense response. nih.gov
Genetic studies further support the central role of the jasmonate pathway in AHL-mediated priming. Mutants of Arabidopsis that are deficient in jasmonate homeostasis show an impaired ability to be primed by AHL mixtures. researchgate.net This indicates that the machinery for JA synthesis and signaling is essential for the plant to benefit from the presence of these bacterial signals.
The interaction with other phytohormone pathways is also a critical aspect. While jasmonate signaling is clearly implicated, some studies have shown that salicylic acid (SA) levels can be surprisingly lower after priming with single AHL molecules, including oxo-C12-HSL. oup.comoup.com This suggests a complex interplay and potential antagonism between these two major defense-related hormone pathways, which can be modulated by bacterial quorum sensing signals.
The priming effect of C12-HSL and other long-chain AHLs is not limited to Arabidopsis. Enhanced resistance against pathogens has also been observed in other plant species like barley (Hordeum vulgare), tomato (Solanum lycopersicum), wheat (Triticum aestivum), and oilseed rape (Brassica napus) following treatment with AHLs or AHL-producing bacteria. oup.com This suggests a conserved mechanism across different plant families for recognizing and responding to these bacterial signals.
Effects on Plant Growth and Development
This compound (C12-HSL) and other AHLs can exert significant and varied effects on plant growth and development, particularly on root system architecture. The specific outcomes often depend on the concentration of the AHL and the length of its acyl chain.
Long-chain AHLs, including those with 10 to 14 carbons like C12-HSL, have been shown to have the most pronounced effects on primary root length. acs.org Studies on Arabidopsis thaliana have revealed a dose-dependent response. At submicromolar concentrations, these long-chain AHLs can promote an increase in plant growth. acs.org However, at higher concentrations (≥50 μM), they can inhibit growth. acs.org
The influence of AHLs extends beyond the primary root to lateral root formation and root hair development. nih.govresearchgate.net For instance, N-decanoyl-homoserine-lactone (C10-HL) has been identified as a particularly active AHL in altering the root system architecture of Arabidopsis. researchgate.net While some AHLs can promote primary root growth, others, like C10-HSL, can inhibit it while simultaneously promoting the formation of lateral roots and root hairs. frontiersin.org
The mechanisms underlying these developmental changes are complex and appear to involve interactions with plant hormonal pathways. While some effects of AHLs on root development are similar to those induced by auxins, research suggests that the response to compounds like C10-HL can be independent of auxin signaling. researchgate.net Instead, there is growing evidence that other signaling molecules such as jasmonate, ethylene, and salicylic acid are involved in the alteration of root development by AHLs. nih.gov
Furthermore, research indicates that the effects of AHLs on plant growth may not be due to the intact molecule itself but rather to its degradation products. acs.org Specifically, the amide bond hydrolysis product, L-homoserine, has been found to mimic the growth-promoting and growth-inhibiting effects of long-chain AHLs. acs.org This suggests that plants possess the enzymatic machinery, such as fatty acid amide hydrolases (FAAH), to metabolize these bacterial signals, and the resulting metabolites are what directly influence plant development. acs.orgresearchgate.net
In the model legume Medicago truncatula, treatment with N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) has been shown to cause differential expression of proteins associated with flavonoid synthesis and hormone metabolism. frontiersin.org This highlights the broad physiological impact that these bacterial signaling molecules can have on host plants.
Trans-Kingdom Transport and Detection of C12-HSL in Host Tissues
The ability of this compound (C12-HSL) and other N-acyl-homoserine lactones (AHLs) to influence plant defense and development necessitates their transport from the bacteria producing them into the plant tissues. Evidence suggests that this trans-kingdom transport occurs and that these molecules can be detected within the host plant.
Studies have demonstrated that AHLs can be taken up by plant roots. acs.org The mechanism of uptake for long-chain AHLs like C12-HSL is thought to involve active transport processes within the plant. nih.govresearchgate.net Once inside the plant, these molecules can be distributed systemically.
Advanced analytical techniques have been crucial in confirming the presence of AHLs in plant tissues. Highly sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) have enabled the identification and quantification of various AHL molecules within plant extracts. apsnet.orgresearchgate.net For example, in transgenic tobacco plants engineered to produce bacterial AHLs, both short-chain and long-chain AHLs, including 3-oxo-C12-HSL, have been detected in leaf tissue. apsnet.org
The concentration of these detected AHLs within plant tissues can be in the picomolar range. apsnet.org While these concentrations may seem low, they are biologically significant and capable of inducing the observed physiological responses in plants.
The detection of AHLs is not limited to plants experimentally engineered to produce them. In studies with conventionally raised mice, various AHLs, including C12-HSL, have been detected in cecal contents, sera, and even in the liver. nih.govresearchgate.net This demonstrates that AHLs produced by the gut microbiota can be transported across the intestinal barrier and into the systemic circulation and various organs of the host. While this research was conducted in an animal model, it provides a strong precedent for the systemic transport of these molecules in a eukaryotic host.
Methodological Approaches for C12 Hsl Research
Detection and Quantification of C12-HSL
Accurately detecting and quantifying C12-HSL, especially from complex samples, is crucial for understanding its physiological concentrations and functions. Researchers employ a combination of advanced chemical analysis techniques and sensitive biological reporter systems to achieve this.
Chromatography coupled with mass spectrometry stands as a cornerstone for the specific and sensitive analysis of C12-HSL.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is highly suitable for separating and quantifying multiple N-acyl homoserine lactones (AHLs) in a short time. nih.gov It offers high sensitivity, which is sufficient for detecting and quantifying AHLs in environmental samples as small as 16 cm³. nih.gov UHPLC-MS/MS methods have been developed to baseline-separate numerous different AHLs in under 10 minutes. nih.gov However, some protocols may not achieve baseline separation for all compounds. nih.gov The limit of detection (LOD) for C12-HSL can be in the nanomolar range, although it can be higher for long-chain AHLs compared to short-chain ones. caymanchem.com
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the detection and quantification of C12-HSL. asm.org It can be coupled with mass spectrometry (HPLC-MS/MS) for enhanced specificity and sensitivity, allowing for the determination of C12-HSL in various samples, including those from nosocomial infections. asm.org HPLC analysis has been successfully used to detect short, middle, and long-chain AHLs produced by various bacteria. asm.org The stability of C12-HSL under different conditions, such as varying pH, can also be monitored using HPLC. bertin-bioreagent.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a fast, accurate, and sensitive method for the identification and quantification of AHLs, including C12-HSL, without the need for prior derivatization. researchgate.netresearchgate.net Electron ionization in GC-MS results in a characteristic fragmentation pattern for AHLs, with a prominent fragment ion at m/z 143. researchgate.netresearchgate.net This technique has been successfully applied to identify C12-HSL in bacterial cultures and clinical samples like sputum. researchgate.netresearchgate.net The limit of detection for C12-HSL using GC-MS can be in the low µg/L range. researchgate.netresearchgate.net
Table 1: Comparison of Chromatographic and Spectrometric Techniques for C12-HSL Analysis
| Technique | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
|---|---|---|---|
| UHPLC-MS/MS | High sensitivity and specificity, rapid analysis, suitable for complex matrices. nih.gov | Potential for matrix effects, may not achieve baseline separation for all AHLs. nih.gov | Nanomolar range. caymanchem.com |
| HPLC | Widely available, robust, can be coupled with various detectors. asm.orgbertin-bioreagent.com | Lower resolution and sensitivity compared to UHPLC, longer analysis times. | Varies depending on the detector used. |
| GC-MS | No derivatization required, characteristic fragmentation patterns for identification. researchgate.netresearchgate.net | Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Low µg/L range. researchgate.netresearchgate.net |
Biosensors provide a complementary approach to chemical analysis, offering high sensitivity and a functional measure of C12-HSL activity.
Agrobacterium tumefaciens Reporter Assays: Agrobacterium tumefaciens reporter strains are widely used for the detection of a broad range of AHLs, including C12-HSL. researchgate.netnih.gov These biosensors are typically engineered to produce a detectable signal, such as a color change or fluorescence, in the presence of AHLs. researchgate.net For example, the A. tumefaciens strain NTL4(pZLR4) can be used in plate assays where the presence of C12-HSL induces the expression of a reporter gene like lacZ, leading to a blue color on plates containing X-gal. uni.lu These assays are highly sensitive and can detect AHLs at very low concentrations. researchgate.net They are often used to screen bacterial isolates for AHL production and to guide the purification and identification of these molecules. researchgate.netnih.gov
The analysis of C12-HSL from real-world samples presents several challenges.
Low Concentrations: C12-HSL is often present at very low concentrations in environmental and biological samples, requiring highly sensitive detection methods. vliz.be
Matrix Effects: The complex composition of matrices such as soil, sediment, sputum, and plasma can interfere with the extraction and detection of C12-HSL. vliz.be These matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. researchgate.net
Instability: The lactone ring of C12-HSL is susceptible to hydrolysis, especially at non-neutral pH, which can lead to its degradation and an underestimation of its concentration. bertin-bioreagent.com
Extraction Efficiency: The efficiency of extracting C12-HSL from complex matrices can be variable and needs to be carefully optimized and validated. vliz.be
In Vitro and In Vivo Model Systems for Studying C12-HSL Effects
To understand the biological functions of C12-HSL, researchers utilize a range of model systems, from individual cell lines to whole organisms.
Mammalian cell lines provide a controlled environment to investigate the specific cellular and molecular responses to C12-HSL.
RAW 264.7 Macrophages: These murine macrophage-like cells are used to study the immunomodulatory effects of C12-HSL. Studies have shown that C12-HSL can activate NF-κB in RAW 264.7 cells, leading to an increased expression of pro-inflammatory cytokines such as TNF-α and IL-1β. caymanchem.comasm.orgbio-connect.nl
HaCaT Cells: This immortalized human keratinocyte cell line is used to investigate the effects of C12-HSL on skin cells. Research has demonstrated that C12-HSL can alter the cell cycle and metabolism of HaCaT cells. caymanchem.comchemodex.com
Fibroblasts: Fibroblasts are used to model the effects of C12-HSL on connective tissue cells. Studies have shown that C12-HSL can induce the production of inflammatory mediators in human lung fibroblasts. asm.org It has also been reported to induce apoptosis in mouse embryonic fibroblasts through a mitochondria-dependent pathway. nih.govfrontiersin.org
Intestinal Epithelial Cells: Cell lines such as Caco-2 are used to study the impact of C12-HSL on the gut barrier. Research indicates that C12-HSL can compromise the integrity of the intestinal epithelial barrier by affecting the expression and localization of tight junction proteins. researchgate.net It may also induce apoptosis in undifferentiated intestinal epithelial cells. physiology.orgtandfonline.com
Mast Cells: Murine primary mast cells are utilized to investigate the influence of C12-HSL on allergic and inflammatory responses. Studies have revealed that C12-HSL can inhibit the degranulation and release of mediators from mast cells. nih.govuni.luresearchgate.net
Table 2: Mammalian Cell Culture Models in C12-HSL Research
| Cell Line | Cell Type | Key Research Findings |
|---|---|---|
| RAW 264.7 | Murine Macrophage | Activation of NF-κB and increased production of pro-inflammatory cytokines. caymanchem.comasm.orgbio-connect.nl |
| HaCaT | Human Keratinocyte | Alterations in cell cycle and metabolism. caymanchem.comchemodex.com |
| Fibroblasts | Connective Tissue | Induction of inflammatory mediators and apoptosis. asm.orgnih.govfrontiersin.org |
| Intestinal Epithelial Cells (e.g., Caco-2) | Gut Epithelium | Compromised barrier integrity and induction of apoptosis. researchgate.netphysiology.orgtandfonline.com |
| Mast Cells | Immune Cell | Inhibition of degranulation and mediator release. nih.govuni.luresearchgate.net |
Plant models are used to explore the effects of C12-HSL on plant growth, development, and defense responses.
Arabidopsis thaliana : This model plant is widely used to study plant-microbe interactions. Research has shown that AHLs, including C12-HSL, can influence post-embryonic root development in Arabidopsis. researchgate.net Studies have also investigated the transcriptional changes and hormonal responses in Arabidopsis upon exposure to C12-HSL, suggesting that plants can perceive and respond to these bacterial signals. oup.comnih.gov
Solanum lycopersicum (Tomato): Tomato plants are used as a model for crop species. Studies have shown that C12-HSL can inhibit seed germination and root growth in tomato at micromolar concentrations. nih.govresearchgate.netresearchgate.net This indicates that C12-HSL can act as an allelochemical, influencing plant development. nih.gov
Bacterial Genetic Manipulation and Mutant Analysis in C12-HSL Studies
The investigation of C12-HSL's role in bacterial communication and virulence is heavily reliant on the genetic manipulation of bacteria and the subsequent analysis of mutant strains. By creating specific gene knockouts, researchers can dissect the regulatory networks governed by C12-HSL.
A primary target for genetic manipulation in Pseudomonas aeruginosa is the lasI gene, which encodes the synthase responsible for producing N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), a common analog of C12-HSL. d-nb.infouni-hamburg.de Deletion of lasI results in strains incapable of producing this signaling molecule, leading to a significant reduction in the expression of numerous virulence factors, including elastase, proteases, and pyocyanin (B1662382). uni-hamburg.debohrium.com Similarly, the construction of rhlI mutants, which are deficient in the production of a second quorum-sensing signal, N-butanoyl-L-homoserine lactone (C4-HSL), and double mutants (lasI/rhlI), allows for the detailed study of the hierarchical and interconnected nature of the quorum-sensing circuits. uni-hamburg.de
Another key genetic target is the gene encoding the receptor protein. In P. aeruginosa, this is typically the lasR gene. LasR is a transcriptional regulator that binds to 3-oxo-C12-HSL, and this complex then modulates the expression of target genes. nih.govtandfonline.com Mutating lasR and observing the resulting phenotypic changes provides direct evidence of the genes and pathways under its control. For instance, lasR mutants exhibit a decreased ability to form biofilms and produce a range of virulence factors. tandfonline.com
Furthermore, the study of regulatory genes that modulate the core quorum-sensing machinery provides deeper insights into the intricate control of C12-HSL-mediated processes. For example, the analysis of qscR mutants in P. aeruginosa has revealed its role as a negative regulator of the las and rhl systems. d-nb.info Deletion of qscR leads to the premature synthesis of both 3-oxo-C12-HSL and C4-HSL, demonstrating its function in the temporal control of quorum sensing activation. d-nb.info
The analysis of these genetically modified strains often involves the use of reporter genes fused to quorum sensing-controlled promoters. These reporters, such as those for green fluorescent protein (GFP), allow for the quantification of gene expression in response to the presence or absence of C12-HSL and the functional status of the key genetic components. biorxiv.org
Table 1: Key Genes Targeted in C12-HSL Mutant Analysis
| Gene | Organism | Encoded Protein | Function in Quorum Sensing | Mutant Phenotype |
| lasI | Pseudomonas aeruginosa | LasI synthase | Synthesizes N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) | Inability to produce 3-oxo-C12-HSL, reduced virulence factor expression. uni-hamburg.debohrium.com |
| lasR | Pseudomonas aeruginosa | LasR receptor | Transcriptional regulator that binds 3-oxo-C12-HSL to control gene expression. | Decreased biofilm formation and virulence factor production. tandfonline.com |
| rhlI | Pseudomonas aeruginosa | RhlI synthase | Synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). | Inability to produce C4-HSL, affecting the expression of a subset of quorum sensing-regulated genes. uni-hamburg.de |
| qscR | Pseudomonas aeruginosa | QscR receptor | Negative regulator of the las and rhl systems. | Premature synthesis of 3-oxo-C12-HSL and C4-HSL. d-nb.info |
| sdiA | Salmonella enterica | SdiA-like receptor | Recognizes AHLs produced by other bacteria to regulate gene expression. | Altered response to external C12-HSL signals. nih.govsemanticscholar.org |
Computational and Structural Biology Techniques
Molecular Docking and Ligand-Receptor Interaction Studies for C12-HSL
Molecular docking and other computational techniques are powerful tools for investigating the specific interactions between C12-HSL and its cognate receptor proteins at the atomic level. These in silico methods complement experimental approaches by providing detailed models of ligand binding, which can guide the design of novel agonists and antagonists.
The primary receptor for 3-oxo-C12-HSL in P. aeruginosa is the LasR protein. nih.gov Molecular docking studies have been instrumental in elucidating the binding mode of 3-oxo-C12-HSL within the ligand-binding domain (LBD) of LasR. f1000research.combiorxiv.org These studies have confirmed that the ligand binds within a specific pocket of the LBD, and have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with the homoserine lactone ring and the acyl chain of the molecule. f1000research.comresearchgate.net For example, residues such as Trp62, Tyr58, Asp75, and Ser38 in the related QscR receptor have been shown to form polar interactions with the autoinducer. nih.gov
High-resolution crystal structures of the LasR LBD in complex with 3-oxo-C12-HSL and other synthetic mimics have provided a molecular rationale for the high selectivity of the receptor. nih.gov These structural studies have revealed a water-mediated hydrogen bond with the C3 oxygen of 3-oxo-C12-HSL, involving residues like Arg61, which is consistent with the observation that LasR R61 mutants are less responsive to oxo-substituted acyl-homoserine lactones (AHLs). biorxiv.org
Molecular docking has also been employed to screen for and design compounds that can act as antagonists to the C12-HSL-receptor interaction. ijhmr.com By predicting the binding energies and conformations of potential inhibitor molecules, researchers can identify candidates that may compete with the native ligand for binding to the receptor, thereby disrupting quorum sensing. bohrium.comijhmr.com This approach has been used to evaluate the potential of natural product extracts and synthetic compounds as quorum-sensing inhibitors. bohrium.comijhmr.com
Furthermore, molecular dynamics simulations have been used to study the conformational changes that occur in the LasR protein upon binding to 3-oxo-C12-HSL. f1000research.combiorxiv.org These simulations provide insights into the dynamic nature of the ligand-receptor complex and have suggested the existence of additional interaction sites beyond the canonical LBD, potentially involving the short linker region and the DNA-binding domain. f1000research.com
Proteomic and Metabolomic Profiling in Response to C12-HSL Exposure
Proteomic and metabolomic approaches provide a global view of the cellular changes that occur in response to C12-HSL, offering a systems-level understanding of its impact on bacterial physiology and host-pathogen interactions.
Proteomic studies, often utilizing two-dimensional gel electrophoresis or mass spectrometry-based techniques, have been conducted to identify changes in the protein expression profiles of bacteria and eukaryotic cells upon exposure to C12-HSL. bohrium.comfrontiersin.orgplos.org In Salmonella enterica, which does not produce its own AHLs but can recognize them via the SdiA protein, exposure to C12-HSL has been shown to alter the abundance of proteins involved in various cellular processes. nih.govsemanticscholar.org Notably, an increase in the abundance of thiol-related proteins, such as Tpx, AhpC, and TrxA, was observed, suggesting that C12-HSL may enhance the cell's capacity to resist oxidative stress. nih.govsemanticscholar.org The proteomic profiles of Salmonella grown in the presence of C12-HSL during the logarithmic growth phase were found to be similar to those of cells in the late stationary phase, indicating that this quorum-sensing signal may trigger an early stationary phase response. nih.govsemanticscholar.org
In the context of host-pathogen interactions, proteomic analysis of human and other eukaryotic cells has revealed that C12-HSL can modulate host cell functions. For example, in fibroblasts and intestinal epithelial cells, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) was found to induce changes in the mitochondrial proteome, affecting proteins involved in structural organization and the electron transport chain. frontiersin.org
Metabolomic profiling, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), has been used to analyze the changes in the intracellular and extracellular metabolite pools following C12-HSL treatment. researchgate.netfrontiersin.orgmdpi.com In Salmonella, exposure to C12-HSL led to perturbations in the levels of metabolites associated with the metabolism of glycerolipids, purines, and amino acids. researchgate.netfrontiersin.org These changes were accompanied by a decrease in glucose uptake, suggesting that C12-HSL plays a role in optimizing the metabolic state of the bacteria, potentially in preparation for high population densities. frontiersin.org
Table 2: Examples of Proteomic and Metabolomic Changes Induced by C12-HSL
| Organism/Cell Type | Method | Key Findings | Reference |
| Salmonella enterica | Proteomics | Increased abundance of thiol-related proteins (Tpx, AhpC, TrxA); induction of a stationary phase-like protein profile. | nih.govsemanticscholar.org |
| Human fibroblasts and intestinal epithelial cells | Proteomics | Altered expression of mitochondrial proteins involved in structural organization and electron transport chain in response to 3O-C12-HSL. | frontiersin.org |
| Salmonella enterica | Metabolomics | Perturbation in metabolites related to glycerolipid, purine, and amino acid metabolism; reduced glucose uptake. | researchgate.netfrontiersin.org |
| Pseudomonas aeruginosa | Metabolomics | Levels of C12-HSL correlate with the virulence phenotype of clinical strains. | mdpi.com |
Q & A
Q. How can N-dodecanoyl-L-homoserine lactone (C12-HSL) be quantitatively detected in bacterial cultures?
Answer: C12-HSL detection requires sensitive analytical methods due to its low physiological concentrations (often <1 nM). Validated approaches include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides specificity and quantification even in complex biological matrices. Solid-phase extraction (SPE) with C18 columns is recommended for sample preparation .
- Surface-Enhanced Raman Spectroscopy (SERS): Enables detection below 1 nM using silver nanoparticles as substrates, ideal for real-time monitoring without extensive sample preparation .
- Nuclear Magnetic Resonance (NMR): Confirms structural identity and purity (e.g., ≥98% by 1H-NMR), critical for validating synthetic batches .
Q. What experimental controls are essential when studying C12-HSL in quorum sensing (QS) assays?
Answer:
- Negative Controls: Use C12-HSL-deficient bacterial mutants (e.g., lasI mutants in Pseudomonas aeruginosa) to confirm QS-dependent phenotypes.
- Solvent Controls: Include equivalent concentrations of solvents (e.g., DMSO) to rule out carrier effects .
- Acylase Treatment: Degrade C12-HSL enzymatically (e.g., using acylase I) to verify specificity of observed effects .
- Dose-Response Curves: Test a range of concentrations (1 nM–100 µM) to identify biologically relevant thresholds .
Advanced Research Questions
Q. How does C12-HSL interact with host eukaryotic cells, and what methodological approaches can elucidate these mechanisms?
Answer: C12-HSL modulates host cell pathways (e.g., NF-κB activation in macrophages) via direct protein interactions. Key methods include:
- Affinity Probes: Biotinylated C12-HSL derivatives (e.g., 3O-C12-HSL-3H-biotin) enable pull-down assays followed by LC-MS/MS to identify binding partners like IQGAP1 in Caco-2 cells .
- Transcriptomic Profiling: RNA-seq or qPCR arrays quantify immune-related gene expression (e.g., TNF-α, IL-8) in RAW 264.7 macrophages exposed to C12-HSL .
- Flow Cytometry: Assess cell cycle alterations (e.g., G1 arrest in HaCaT keratinocytes) using propidium iodide staining .
Q. What explains contradictory data on C12-HSL’s role in bacterial stress responses?
Answer: Discrepancies arise from:
- Model Systems: Salmonella enterica shows increased thiol-related proteins (Tpx, AhpC) under C12-HSL exposure, mimicking stationary-phase stress adaptation, while Pseudomonas strains exhibit divergent biofilm modulation .
- Detection Limits: SERS identifies sub-nanomolar C12-HSL levels, whereas older colorimetric assays (e.g., CV026 bioreporter) may miss low-abundance signals .
- Growth Conditions: Anaerobic vs. aerobic cultivation alters C12-HSL stability and downstream gene expression .
Q. How can researchers distinguish C12-HSL-specific effects from other acyl-homoserine lactones (AHLs) in polymicrobial communities?
Answer:
- Strain-Specific Reporters: Use Agrobacterium tumefaciens NT1 (pZLR4) for C12-HSL-specific detection, as it responds minimally to shorter-chain AHLs .
- Metabolic Profiling: Combine LC-MS/MS with stable isotope labeling to track C12-HSL degradation by AHL-acylases (e.g., in Variovorax paradoxus) in mixed cultures .
- Genetic Knockouts: Co-culture sdiA (C12-HSL receptor) mutants with wild-type strains to isolate QS cross-talk effects .
Methodological Challenges and Solutions
Q. How should researchers address the instability of C12-HSL in aqueous solutions?
Answer:
- Storage: Aliquot and store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles .
- Buffering: Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to reduce adsorption to labware .
- Half-Life Assays: Monitor degradation via HPLC-UV at 210 nm over 24–48 hours to determine optimal experimental timelines .
Q. What strategies validate the biological activity of synthetic C12-HSL batches?
Answer:
- Bioassays: Test induction of lasB-gfp reporters in P. aeruginosa PAO1, which fluoresce proportionally to C12-HSL concentration .
- Circular Dichroism (CD): Verify enantiomeric purity (L-isomer) to exclude inactive D-form contaminants .
- Cell Migration Assays: Confirm pro-migratory effects in epithelial cells (e.g., Caco-2) as a functional readout .
Emerging Research Directions
Q. Can C12-HSL degradation pathways be harnessed for anti-virulence therapies?
Answer:
Q. How does C12-HSL influence interspecies communication in biofilms?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
